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Compound of Interest

Compound Name: 2-Ethylhexyl propionate

Cat. No.: B107753

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Ethylhexyl propionate (C11H2202), a widely used ester in various industrial applications. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the methodologies for their acquisition. This information is
critical for compound identification, quality control, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. For 2-Ethylhexyl propionate, both *H and 3C NMR provide distinct signals
corresponding to the different hydrogen and carbon atoms in the molecule.

'H NMR Spectroscopy

The 'H NMR spectrum of 2-Ethylhexyl propionate exhibits characteristic chemical shifts and
splitting patterns for the ethyl and 2-ethylhexyl moieties.

Table 1: *H NMR Spectroscopic Data for 2-Ethylhexyl Propionate
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
-O-CHz2-CH(CH2CH?5)
~4.00 d 2H
(CH2)3CHs3
~2.29 q 2H -0O2C-CH2-CHs
-O-CH2-CH(CH2CH?5)
~1.55 m 1H
(CH2)3CHs3
-CH(CH2CHs)
~1.2-1.4 m 8H
(CH2)3CHs3
~1.13 t 3H -O2C-CH2-CHs
-CH(CH2CHs)
~0.8-0.9 m 6H
(CH2)3CHs3

Note: Predicted values based on typical ester chemical shifts. Actual values may vary slightly
depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 3C NMR Spectroscopic Data for 2-Ethylhexyl Propionate
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Chemical Shift (ppm) Assighment

~174 C=0 (Ester carbonyl)

~67 -O-CHa-

~39 -CH-

~30 -CHz- (butyl chain)

~29 -CH2- (butyl chain)

~27 -CHz- (propionate)

~24 -CH2- (ethyl group on hexyl)
~23 -CHz- (butyl chain)

~14 -CHs (terminal methyl of hexyl)
~11 -CHs (ethyl group on hexyl)
~9 -CHs (propionate)

Note: Predicted values. Actual chemical shifts can be influenced by the solvent and instrument
parameters.

Experimental Protocol for NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher.

» Sample Preparation: A small amount of 2-Ethylhexyl propionate (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d
(CDCIs). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (0 ppm).

o Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the
spectrometer. For 1H NMR, standard acquisition parameters include a sufficient number of
scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds
between pulses. For 3C NMR, a proton-decoupled sequence is used to simplify the
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spectrum, and a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Ethylhexyl propionate is
characterized by strong absorptions corresponding to the ester functional group.

Table 3: IR Spectroscopic Data for 2-Ethylhexyl Propionate

Wavenumber (cm~?) Intensity Assignment
~2960-2860 Strong C-H stretching (alkane)
C=0 stretching (ester
~1735 Strong
carbonyl)
~1460 Medium C-H bending (alkane)
~1380 Medium C-H bending (alkane)
~1180 Strong C-O stretching (ester)

Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid 2-Ethylhexyl propionate can be readily obtained using the following
method:

o Sample Preparation: As a neat liquid, a single drop of 2-Ethylhexyl propionate is placed
between two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr). The
plates are then gently pressed together to form a thin liquid film.

» Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam
path of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range
(typically 4000-400 cm~1). A background spectrum of the empty salt plates is usually
recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Ethylhexyl Propionate

m/z Relative Intensity Possible Fragment

186 Low [M]* (Molecular ion)
[CH3CH2C(O)OCH2CH(CH2CH

113 Moderate
)

85 High [CH(CH2CH3s)(CH2)3CHs]*

57 Very High [CaHo]* (butyl fragment)

29 High [CH3CHz]* (ethyl fragment)

Note: The fragmentation pattern is a prediction and may vary based on the ionization method

and energy.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of
volatile compounds like 2-Ethylhexyl propionate.

o Sample Introduction: A diluted solution of 2-Ethylhexyl propionate in a volatile solvent (e.qg.,
dichloromethane or hexane) is injected into the gas chromatograph.

o Chromatographic Separation: The sample is vaporized and separated from other
components on a capillary column (e.g., a non-polar column like DB-5). The oven
temperature is programmed to ramp up to ensure good separation.

e Mass Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at 70 eV is a standard method for generating
fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-
to-charge ratio (m/z), and a detector records their abundance.
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Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Ethylhexyl propionate.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylhexyl Propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107753#spectroscopic-data-for-2-ethylhexyl-
propionate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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